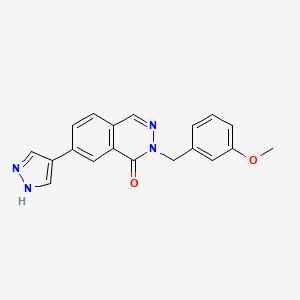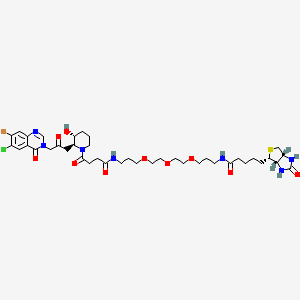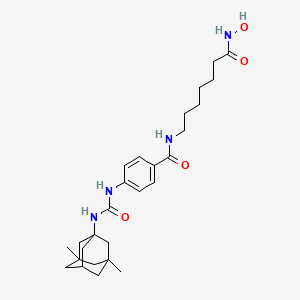
sEH/HDAC6-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sEH/HDAC6-IN-1 is a selective, orally active dual inhibitor targeting soluble epoxide hydrolase (sEH) and histone deacetylase 6 (HDAC6). This compound has shown significant potential in the treatment of neuropathic pain and inflammation due to its ability to inhibit both sEH and HDAC6 with high specificity .
Méthodes De Préparation
The synthesis of sEH/HDAC6-IN-1 involves a series of chemical reactions that integrate the structural features necessary for dual inhibition. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations .
Analyse Des Réactions Chimiques
sEH/HDAC6-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
Applications De Recherche Scientifique
sEH/HDAC6-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of sEH and HDAC6, providing insights into the biochemical pathways involving these enzymes.
Biology: Employed in cellular studies to understand the role of sEH and HDAC6 in various biological processes, including inflammation and pain signaling.
Medicine: Investigated for its therapeutic potential in treating conditions such as neuropathic pain, inflammation, and certain cancers due to its dual inhibitory action.
Industry: Utilized in the development of new pharmaceuticals targeting sEH and HDAC6, contributing to the advancement of drug discovery and development
Mécanisme D'action
The mechanism of action of sEH/HDAC6-IN-1 involves the inhibition of both sEH and HDAC6. sEH is responsible for the hydrolysis of epoxides to diols, a process that can modulate inflammation and pain. By inhibiting sEH, this compound reduces the formation of diols, thereby exerting anti-inflammatory and analgesic effects. HDAC6, on the other hand, is involved in the deacetylation of histones and other proteins, affecting gene expression and protein function. Inhibiting HDAC6 leads to increased acetylation of proteins, which can alter cellular processes and contribute to the compound’s therapeutic effects .
Comparaison Avec Des Composés Similaires
sEH/HDAC6-IN-1 is unique due to its dual inhibitory action on both sEH and HDAC6. Similar compounds include:
GL-B437: A selective sEH inhibitor.
Rocilinostat: A selective HDAC6 inhibitor.
ITF3756: Another HDAC6 inhibitor with potential therapeutic applications.
Compared to these compounds, this compound offers the advantage of targeting both enzymes simultaneously, which can enhance its therapeutic efficacy in treating conditions involving both sEH and HDAC6 pathways .
Propriétés
Formule moléculaire |
C27H40N4O4 |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
4-[(3,5-dimethyl-1-adamantyl)carbamoylamino]-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide |
InChI |
InChI=1S/C27H40N4O4/c1-25-13-19-14-26(2,16-25)18-27(15-19,17-25)30-24(34)29-21-10-8-20(9-11-21)23(33)28-12-6-4-3-5-7-22(32)31-35/h8-11,19,35H,3-7,12-18H2,1-2H3,(H,28,33)(H,31,32)(H2,29,30,34) |
Clé InChI |
LICDGBVIDDVNJZ-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3CC(C1)(CC(C3)(C2)NC(=O)NC4=CC=C(C=C4)C(=O)NCCCCCCC(=O)NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)
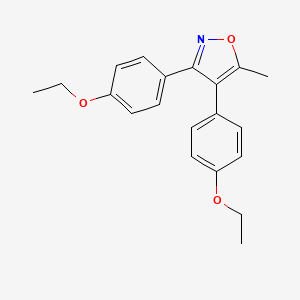
![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)
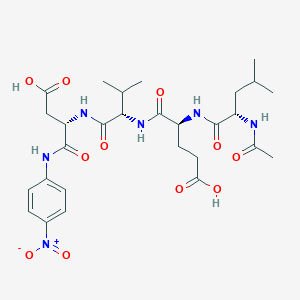


![(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide](/img/structure/B15137150.png)
![N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B15137161.png)

![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)
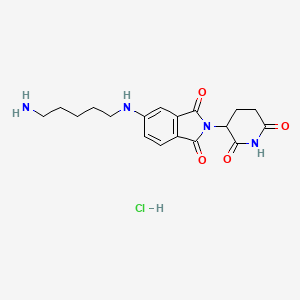
![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
